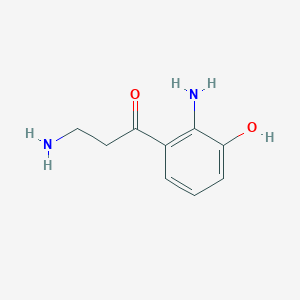

3-OH-Kynurenamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOPEICAGBYCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the 3-Hydroxykynurenamine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of 3-hydroxykynurenamine (3-HKA), a recently identified biogenic amine originating from a lateral branch of the kynurenine (B1673888) pathway. The kynurenine pathway is the primary route for tryptophan catabolism in mammals, accounting for over 95% of its degradation.[1][2] The metabolites of this pathway, including 3-HKA, are increasingly recognized for their roles in immune regulation, neurobiology, and various pathological conditions.[3][4] This document details the enzymatic steps leading to 3-HKA formation, presents available quantitative data, outlines experimental protocols for the analysis of key metabolites, and provides visual representations of the involved pathways.

The 3-Hydroxykynurenamine Synthesis Pathway

3-Hydroxykynurenamine is synthesized from the essential amino acid L-tryptophan through a series of enzymatic reactions within the kynurenine pathway. The core pathway involves the conversion of L-tryptophan to L-kynurenine, which is then hydroxylated to form 3-hydroxykynurenine (3-HK). 3-HKA is subsequently produced via the decarboxylation of 3-HK.

The key enzymatic steps are:

-

Tryptophan to L-Kynurenine: The initial and rate-limiting step is the oxidation of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[5] N-formylkynurenine is then rapidly converted to L-kynurenine by formamidase.[2][6]

-

L-Kynurenine to 3-Hydroxykynurenine (3-HK): L-kynurenine is hydroxylated at the 3-position of the aromatic ring by kynurenine 3-monooxygenase (KMO), an FAD-dependent enzyme, to produce 3-hydroxykynurenine.[7][8] This step is a critical branch point in the pathway, as L-kynurenine can also be metabolized to kynurenic acid or anthranilic acid.[6]

-

3-Hydroxykynurenine (3-HK) to 3-Hydroxykynurenamine (3-HKA): The final step is the decarboxylation of 3-hydroxykynurenine to form 3-hydroxykynurenamine. While the specific enzyme responsible for this conversion has not been definitively characterized, it is hypothesized to be catalyzed by a broad-substrate-specificity enzyme such as Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC). AADC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme known to decarboxylate various aromatic L-amino acids.[9]

The overall synthesis pathway is depicted in the following diagram:

Quantitative Data

Quantitative data for the enzymes involved in the 3-HKA synthesis pathway are crucial for understanding its regulation and for the development of therapeutic interventions. The following tables summarize the available kinetic parameters for the key enzymes. Data for the final decarboxylation step are limited due to the yet-unconfirmed identity of the specific enzyme.

Table 1: Kinetic Parameters of Kynurenine 3-Monooxygenase (KMO)

| Substrate | Organism | Km (µM) | Vmax | kcat (s⁻¹) | Reference |

| L-Kynurenine | Human (recombinant) | 10-30 | - | - | [7][8] |

| L-Kynurenine | Rat (liver mitochondria) | 20 | 1.4 nmol/min/mg protein | - | [7][8] |

Table 2: Kinetic Parameters of Kynureninase (KYNU)

| Substrate | Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| L-Kynurenine | Human (recombinant) | 1400 | 2.3 | 1.6 x 10³ | [10] |

| 3-Hydroxy-L-kynurenine | Human (recombinant) | 25 | 7.5 | 3.0 x 10⁵ | [10] |

| L-Kynurenine | Pseudomonas fluorescens | 16 | 16 | 1.0 x 10⁶ | [10] |

Table 3: Substrate Specificity of Aromatic L-amino acid Decarboxylase (AADC)

| Substrate | Relative Activity (%) |

| L-DOPA | 100 |

| 5-Hydroxy-L-tryptophan | 10-100 (species dependent) |

| L-Tryptophan | <10 |

| L-Tyrosine | <5 |

| L-Phenylalanine | <5 |

| Note: Data are generalized from various sources. The activity towards 3-hydroxykynurenine has not been quantitatively reported. |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the 3-HKA synthesis pathway.

This protocol is based on the continuous spectrophotometric measurement of NADPH consumption.

Materials:

-

KMO enzyme preparation (e.g., microsomal fraction or purified recombinant enzyme)

-

L-Kynurenine (substrate)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH (typically 100-200 µM), and the KMO enzyme preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-kynurenine (e.g., to a final concentration of 50 µM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ (ε = 6.22 mM⁻¹cm⁻¹).

-

Calculate the enzyme activity as the rate of NADPH consumption.

Workflow Diagram:

This generalized protocol is for the simultaneous quantification of tryptophan, L-kynurenine, 3-hydroxykynurenine, and other metabolites in biological samples (e.g., plasma, serum, tissue homogenates). This method can be adapted for the analysis of 3-HKA.[1][11][12]

Materials:

-

Biological sample (plasma, serum, etc.)

-

Internal standards (e.g., deuterated analogs of the analytes)

-

Acetonitrile with 0.1% formic acid (protein precipitation solution)

-

LC-MS/MS system with a C18 or biphenyl (B1667301) reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To 100 µL of the sample, add an appropriate amount of the internal standard solution.

-

Add 300 µL of ice-cold protein precipitation solution (acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution with mobile phases A and B.

-

Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte and internal standard must be determined empirically.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of analytical standards.

-

Calculate the concentration of each analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Workflow Diagram:

Signaling and Logical Relationships

The metabolites of the kynurenine pathway, including the precursors to 3-HKA, are known to have significant biological activities and are involved in various signaling pathways. For instance, 3-hydroxykynurenine is a known pro-oxidant and has been implicated in neurotoxic processes.[13] The balance between the different branches of the kynurenine pathway is critical for maintaining cellular homeostasis.

The following diagram illustrates the logical relationship between the activation of the kynurenine pathway and the production of neuroactive metabolites.

Conclusion

The synthesis of 3-hydroxykynurenamine represents a newly appreciated branch of the kynurenine pathway. While the full biological significance and the precise enzymatic machinery for its production are still under investigation, this guide provides a foundational understanding for researchers in the field. The provided protocols offer a starting point for the quantitative analysis of 3-HKA and its precursors, which will be essential for elucidating its role in health and disease. Further research is warranted to definitively identify the enzyme responsible for the final decarboxylation step and to fully characterize its kinetics and regulation. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting the kynurenine pathway.

References

- 1. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in clinical trials targeting the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]

- 9. Crystal Structure and Substrate Specificity of Drosophila 3,4-Dihydroxyphenylalanine Decarboxylase | PLOS One [journals.plos.org]

- 10. Structure, Mechanism, and Substrate Specificity of Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of NAD(P)H Oxidase by tryptophan-derived 3-hydroxykynurenine Accelerates Endothelial Apoptosis and Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous In Vivo Role of 3-Hydroxykynurenine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the in vivo biological roles of 3-hydroxykynurenine (3-HK), a critical metabolite of the kynurenine (B1673888) pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, metabolism, and multifaceted functions of 3-HK, highlighting its paradoxical nature as both a neurotoxic agent and an immunomodulatory molecule. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of 3-HK's physiological and pathological significance.

Introduction

3-Hydroxykynurenine (3-HK) is a pivotal intermediate in the kynurenine pathway, the primary route of tryptophan catabolism in mammals. Over 90% of tryptophan is metabolized through this pathway, leading to the production of several bioactive molecules.[1] 3-HK itself is a molecule of significant interest due to its dualistic and context-dependent biological activities. It has been implicated in a range of physiological and pathological processes, from immune regulation to neurodegeneration. This guide aims to provide a detailed technical resource on the in vivo functions of 3-HK to support ongoing research and therapeutic development.

Synthesis and Metabolism of 3-Hydroxykynurenine

3-HK is synthesized from L-kynurenine through the action of the enzyme kynurenine 3-monooxygenase (KMO). It is further metabolized by kynureninase to 3-hydroxyanthranilic acid (3-HAA) or can be transaminated to xanthurenic acid. The balance of these enzymatic activities is crucial in determining the physiological and pathological impact of the kynurenine pathway.

Quantitative Data on 3-Hydroxykynurenine

The concentration of 3-HK in biological fluids and tissues can vary significantly depending on the physiological or pathological state. Below are tables summarizing reported concentrations of 3-HK.

Table 1: 3-Hydroxykynurenine Concentrations in Human Plasma and Cerebrospinal Fluid (CSF)

| Biological Fluid | Condition | Concentration (nM) | Reference(s) |

| Plasma | Healthy Controls | 30 - 80 | [2] |

| Plasma | Alzheimer's Disease | Significantly increased vs. controls | [2][3] |

| CSF | Healthy Controls | 1 - 5 | [2] |

| CSF | Alzheimer's Disease | No significant difference vs. controls | [2] |

| CSF | Huntington's Disease | No significant difference vs. controls | [4] |

Table 2: In Vitro Concentrations of 3-Hydroxykynurenine Demonstrating Biological Effects

| Biological Effect | Cell Type | Concentration | Reference(s) |

| Neurotoxicity | Neuronal hybrid cell line | > 100 µM | [5][6] |

| Apoptosis Induction | Neuronal cells | 10 - 1000 µM | [7] |

| Inhibition of T-lymphocyte proliferation | CD4+ T-cells | 100 µM | [8] |

| Inhibition of IFN-γ-mediated STAT1/NF-κΒ pathway | Dendritic cells | 1 µM | [9] |

The Dichotomous Role of 3-Hydroxykynurenine

3-HK exhibits a dual role, acting as both a pro-oxidant and an antioxidant, and functioning as a neurotoxin and an immunomodulator.

Pro-oxidant and Neurotoxic Effects

At higher concentrations, 3-HK is known to be a potent pro-oxidant, contributing to oxidative stress through the generation of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[10] This oxidative stress is a key mechanism behind its neurotoxic effects, which include the induction of apoptosis in neuronal cells.[11][12] The neurotoxicity of 3-HK has been implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[13][14]

Antioxidant and Immunomodulatory Effects

Conversely, at lower concentrations, 3-HK can act as an antioxidant, scavenging free radicals and inhibiting lipid peroxidation.[15][16][17] This antioxidant activity may contribute to its neuroprotective potential under certain conditions.

Furthermore, 3-HK has demonstrated significant immunomodulatory properties. It can suppress the proliferation of CD4+ T-cells and induce the development of T-regulatory cells.[8] A key mechanism underlying its anti-inflammatory effects is the inhibition of the IFN-γ mediated STAT1/NF-κΒ pathway in dendritic cells, leading to a decrease in the secretion of pro-inflammatory cytokines such as TNF, IL-6, and IL-12p70.[9]

Signaling Pathways Modulated by 3-Hydroxykynurenine

3-HK exerts its diverse biological effects by modulating several key signaling pathways.

Aryl Hydrocarbon Receptor (AHR) Pathway

While some tryptophan metabolites are known ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating immune responses, recent evidence suggests that 3-HK may not be a direct agonist of AHR.[18] However, the broader kynurenine pathway is intricately linked with AHR signaling, and downstream or indirect effects of 3-HK on this pathway cannot be entirely ruled out.

JAK-STAT Signaling Pathway

3-HK has been shown to directly interfere with the JAK-STAT signaling pathway, a critical cascade in cytokine signaling. Specifically, it inhibits the phosphorylation of STAT1 induced by interferon-gamma (IFN-γ) in dendritic cells.[9] This inhibition disrupts the downstream signaling cascade that would normally lead to the transcription of pro-inflammatory genes.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of 3-HK. In neuronal cells, 3-HK has been observed to induce the phosphorylation of ERK.[19] Interestingly, the activation of the ERK pathway appears to be a protective response, as its inhibition leads to increased neuronal cell death induced by 3-HK. This suggests a complex interplay where ERK activation may act as a compensatory mechanism to mitigate 3-HK's toxicity.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3-HK's in vivo biological roles.

Imiquimod-Induced Psoriasis Mouse Model

This model is used to evaluate the in vivo anti-inflammatory effects of 3-HK.

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Materials:

-

Imiquimod (B1671794) cream (5%)

-

Control cream (e.g., Vaseline)

-

3-Hydroxykynurenine solution for administration (e.g., intraperitoneal injection)

-

Calipers for measuring skin thickness

-

-

Procedure:

-

Shave the dorsal skin of the mice one day before the start of the experiment.

-

Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back for 5-7 consecutive days.[2]

-

Administer 3-HK or vehicle control to the mice according to the desired treatment regimen (e.g., daily intraperitoneal injections).

-

Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[20]

-

Measure skin thickness daily using calipers.

-

At the end of the experiment, collect skin tissue for histological analysis and cytokine profiling (e.g., ELISA for TNF-α, IL-6, IL-17).[21]

-

-

Workflow:

Measurement of Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol is for the in vitro assessment of ROS production induced by 3-HK in cultured cells.

-

Materials:

-

Cell line of interest (e.g., neuronal cells, dendritic cells)

-

2',7'-Dichlorofluorescin diacetate (DCFDA)

-

3-Hydroxykynurenine

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure for Adherent Cells (Microplate Reader):

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with PBS.

-

Load the cells with 10-20 µM DCFDA in PBS or serum-free media and incubate for 30-45 minutes at 37°C in the dark.[8][22]

-

Wash the cells once with PBS to remove excess DCFDA.

-

Add fresh culture medium containing various concentrations of 3-HK or vehicle control to the wells.

-

Incubate for the desired time period (e.g., 1-6 hours).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[23]

-

-

Workflow:

Quantification of Cytokine Secretion by ELISA

This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants after treatment with 3-HK.

-

Materials:

-

Cell culture supernatant from 3-HK treated and control cells

-

Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-12)

-

ELISA plate reader

-

-

Procedure (General Sandwich ELISA Protocol):

-

Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate to remove unbound components.

-

Add the biotinylated detection antibody and incubate.[24]

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[24]

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

-

Workflow:

Conclusion

3-Hydroxykynurenine is a multifaceted metabolite with significant implications for both health and disease. Its dual capacity to induce oxidative stress and neuronal death, while also exerting antioxidant and anti-inflammatory effects, underscores the complexity of the kynurenine pathway. A thorough understanding of the in vivo biological roles of 3-HK, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutic strategies targeting this pathway for a range of disorders, from neurodegenerative diseases to autoimmune conditions. This technical guide provides a foundational resource to aid researchers in this critical endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. Cytotoxicity of 3-hydroxykynurenine in a neuronal hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholars Portal [scholarsportal.info]

- 7. researchgate.net [researchgate.net]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 9. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. 3-Hydroxykynurenine: an intriguing molecule exerting dual actions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In vitro evidence for an antioxidant role of 3-hydroxykynurenine and 3-hydroxyanthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant Properties of Kynurenines: Density Functional Theory Calculations | PLOS Computational Biology [journals.plos.org]

- 18. biorxiv.org [biorxiv.org]

- 19. Mitogen-activated protein kinase/extracellular signal-regulated kinase attenuates 3-hydroxykynurenine-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 21. frontierspartnerships.org [frontierspartnerships.org]

- 22. abcam.com [abcam.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. Cytokine Elisa [bdbiosciences.com]

Unveiling 3-OH-Kynurenamine: A Technical Primer on a Lesser-Known Tryptophan Metabolite

Given the detailed nature of your request for an in-depth technical guide, and the high probability of a misnomer, this document will focus on the closely related and extensively studied parent compound, 3-hydroxykynurenine (3-HK) . We believe the comprehensive information provided herein on 3-HK will be of significant value to researchers, scientists, and drug development professionals.

Introduction to 3-Hydroxykynurenine (3-HK)

3-Hydroxykynurenine (3-HK) is a crucial intermediate in the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism in mammals. This pathway is responsible for approximately 95% of tryptophan degradation and leads to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). 3-HK itself is a molecule of significant interest due to its dual role in biological systems, acting as both a pro-oxidant and an antioxidant, and its implications in various physiological and pathological processes.

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 3-HK, with a focus on quantitative data, experimental methodologies, and visual representations of its metabolic context.

Discovery and Position in the Kynurenine Pathway

3-HK was identified as a metabolite in the catabolic pathway of tryptophan. It is formed from L-kynurenine through the action of the enzyme kynurenine 3-monooxygenase (KMO).[1] Subsequently, 3-HK can be further metabolized by kynureninase to form 3-hydroxyanthranilic acid or transaminated by kynurenine aminotransferases (KATs) to produce xanthurenic acid.[2]

The central position of 3-HK in the kynurenine pathway makes it a critical branch-point, influencing the balance between neuroprotective and potentially neurotoxic downstream metabolites.

Caption: The Kynurenine Pathway highlighting the central role of 3-Hydroxykynurenine (3-HK).

Physicochemical and Analytical Characterization

A fundamental aspect of studying 3-HK involves its accurate detection and quantification in biological matrices. Various analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a widely used method due to its high sensitivity and specificity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [3] |

| Molar Mass | 224.21 g/mol | [3] |

| Melting Point | 217 °C | [3] |

| pKa Values | Overlapping dissociations in two separate pH regions | [4] |

Experimental Protocol: Quantification of 3-HK in Plasma by LC-MS/MS

This protocol is a generalized summary based on established methods for the analysis of kynurenine pathway metabolites.[5][6]

Objective: To quantify the concentration of 3-HK in human plasma.

Materials:

-

Plasma samples

-

3-HK analytical standard

-

Deuterated 3-HK internal standard (3-HK-d₂)

-

Protein precipitation agent (e.g., trichloroacetic acid or methanol)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add a known concentration of the internal standard (3-HK-d₂).

-

Precipitate proteins by adding 100 µL of a cold protein precipitation agent.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 3-HK (e.g., m/z 225 → 110) and its deuterated internal standard (e.g., m/z 227 → 111).[7]

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of the 3-HK analytical standard.

-

Calculate the ratio of the peak area of 3-HK to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of 3-HK in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Caption: Experimental workflow for the quantification of 3-HK in plasma using LC-MS/MS.

Biological Characterization and Activity

3-HK exhibits a complex biological profile, with both neurotoxic and immunomodulatory effects reported in the literature. Its activity is often concentration-dependent and influenced by the cellular redox environment.

Neurotoxicity and Oxidative Stress

At elevated concentrations, 3-HK is known to be a pro-oxidant and can induce neuronal cell death.[8] This toxicity is linked to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[8]

Signaling Pathway: 3-HK-Induced Neuronal Apoptosis

Caption: Simplified signaling pathway of 3-HK-induced neuronal apoptosis via oxidative stress.

Immunomodulatory Effects

In addition to its neurotoxic properties, 3-HK has been shown to possess immunomodulatory functions. For instance, it can suppress the proliferation of CD4+ T-cells.

| Biological Activity | Effect | IC₅₀ / Concentration | Reference |

| CD4+ T-cell Proliferation | Inhibition | ~70 µM | [9] |

| Neuronal Apoptosis | Induction | Concentration-dependent | [8] |

| Trypanocidal Activity | Active against Trypanosoma cruzi | Effective at low µM concentrations | [10] |

Synthesis of 3-Hydroxykynurenine

While 3-HK is a naturally occurring metabolite, its chemical synthesis is crucial for research purposes to obtain pure standards for analytical and biological studies. The synthesis of 3-HK is a multi-step process that is not trivial. While detailed synthetic protocols are beyond the scope of this guide, the general approach often involves the construction of the substituted benzene (B151609) ring followed by the elaboration of the alanine (B10760859) side chain.

Conclusion and Future Directions

3-Hydroxykynurenine is a multifaceted metabolite with significant implications for neuroscience, immunology, and drug development. Its dual role as both a pro-oxidant and a potential immunomodulator highlights the complexity of the kynurenine pathway. Further research is warranted to fully elucidate the mechanisms underlying its diverse biological activities and to explore its potential as a therapeutic target or biomarker in various diseases. The development of specific inhibitors for enzymes involved in 3-HK metabolism, such as kynurenine 3-monooxygenase, represents a promising avenue for therapeutic intervention in conditions associated with aberrant kynurenine pathway activation.

References

- 1. Human Metabolome Database: Showing metabocard for L-3-Hydroxykynurenine (HMDB0011631) [hmdb.ca]

- 2. biorxiv.org [biorxiv.org]

- 3. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Hydroxykynurenine | C10H12N2O4 | CID 89 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Hydroxykynurenine and clinical symptoms in first-episode neuroleptic-naive patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Conversion to 3-Hydroxy-Kynurenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine (B1673888) pathway is the primary route of tryptophan metabolism in mammals, playing a crucial role in immune modulation, neurotransmission, and cellular energy production. A key branch of this pathway leads to the formation of 3-hydroxykynurenine (3-HK) and its subsequent metabolites. While much of the focus has been on the downstream production of quinolinic acid, a neurotoxin, a lateral pathway involving the decarboxylation of 3-HK to form 3-hydroxy-kynurenamine (3-OH-Kyn) is gaining interest. This biogenic amine has been shown to possess immunomodulatory properties, making the enzymatic pathway of its synthesis a critical area of study for drug development and understanding its physiological and pathological roles.

This technical guide provides a comprehensive overview of the enzymatic conversion of L-kynurenine to 3-hydroxy-kynurenamine. It details the enzymes involved, their mechanisms of action, kinetic parameters, and experimental protocols for their study. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this metabolic route.

The Two-Step Enzymatic Conversion Pathway

The biosynthesis of 3-hydroxy-kynurenamine from L-kynurenine is a two-step enzymatic process. The first step is the hydroxylation of L-kynurenine to 3-hydroxykynurenine, catalyzed by Kynurenine 3-Monooxygenase (KMO). The second, putative step involves the decarboxylation of 3-hydroxykynurenine to 3-hydroxy-kynurenamine, a reaction likely catalyzed by Aromatic L-amino acid Decarboxylase (AADC).

Step 1: Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase (KMO; EC 1.14.13.9) is a flavin-dependent monooxygenase that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine[1]. This enzyme is a critical branch point in the kynurenine pathway, directing the metabolism towards the production of downstream metabolites, including the neurotoxin quinolinic acid[1].

Mechanism of Action

KMO utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor and NADPH as a reducing agent[1]. The reaction mechanism is believed to proceed as follows:

-

L-kynurenine and NADPH bind to the enzyme.

-

NADPH reduces the FAD cofactor to FADH2, and NADP+ is released.

-

Molecular oxygen binds to the FADH2-enzyme-substrate complex, forming a hydroperoxyflavin intermediate.

-

This intermediate hydroxylates L-kynurenine at the 3-position of the aromatic ring.

-

3-hydroxykynurenine and water are released, and the FAD cofactor is regenerated.

Quantitative Data for Kynurenine 3-Monooxygenase

| Parameter | Substrate | Organism | Value | Reference |

| Km | L-Kynurenine | Human | 148.6 ± 20.5 µM | [1] |

| Km | NADPH | Human | 6.8 ± 1.2 µM | [1] |

| Km | L-Kynurenine | Human | 153 ± 30 µM | [1] |

| Km | NADPH | Human | 8.7 ± 1.6 µM | [1] |

Experimental Protocol: KMO Activity Assay

This protocol describes a common method for determining KMO activity by measuring the production of 3-hydroxykynurenine using high-performance liquid chromatography (HPLC).

Materials:

-

KMO enzyme source (e.g., purified recombinant enzyme, cell lysate, tissue homogenate)

-

L-Kynurenine solution (substrate)

-

NADPH solution (cofactor)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA

-

Stop Solution: 10% (w/v) trichloroacetic acid (TCA)

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH solution, and the KMO enzyme source. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add the L-kynurenine solution to the reaction mixture to a final concentration of 200 µM. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold 10% TCA.

-

Sample Preparation for HPLC: Centrifuge the stopped reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system.

-

Detection: Monitor the elution of 3-hydroxykynurenine by its absorbance at approximately 365 nm.

-

Quantification: Determine the concentration of 3-hydroxykynurenine produced by comparing the peak area to a standard curve of known 3-hydroxykynurenine concentrations.

Step 2: Aromatic L-amino acid Decarboxylase (AADC) - A Putative Role

The conversion of 3-hydroxykynurenine to 3-hydroxy-kynurenamine involves the removal of a carboxyl group, a reaction catalyzed by a decarboxylase. While the specific enzyme responsible for this conversion has not been definitively identified, Aromatic L-amino acid Decarboxylase (AADC; EC 4.1.1.28) is a strong candidate. AADC is known for its broad substrate specificity, catalyzing the decarboxylation of various aromatic L-amino acids, including L-DOPA and 5-hydroxytryptophan[2][3]. Given that 3-hydroxykynurenine is an aromatic L-amino acid, it is plausible that AADC facilitates its conversion to 3-hydroxy-kynurenamine.

Mechanism of Action

AADC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme[3]. The general mechanism for AADC involves the formation of a Schiff base between the PLP cofactor and the amino group of the substrate. This intermediate facilitates the decarboxylation, followed by the release of the amine product and carbon dioxide.

Quantitative Data for Aromatic L-amino acid Decarboxylase

Direct kinetic data for the interaction of AADC with 3-hydroxykynurenine is not currently available in the literature. However, data for other known substrates can provide an indication of its potential activity.

| Parameter | Substrate | Organism | Value | Reference |

| Km | L-DOPA | Human | 414 µM | [4] |

| Vmax | L-DOPA | Human | 482 pmol/min/g | [4] |

| Km | 5-Hydroxytryptophan | Human | 90 µM | [4] |

| Vmax | 5-Hydroxytryptophan | Human | 71 pmol/min/g | [4] |

| Km | L-Tryptophan | Bacillus atrophaeus | 0.35 mM | [5] |

| Vmax | L-Tryptophan | Bacillus atrophaeus | 0.163 mg/min/mg | [5] |

| Km | L-Phenylalanine | Bacillus atrophaeus | 0.872 mM | [5] |

| Vmax | L-Phenylalanine | Bacillus atrophaeus | 0.00184 mg/min/mg | [5] |

Experimental Protocol: Putative AADC Activity Assay for 3-Hydroxy-kynurenamine Production

This protocol is adapted from established AADC assays and is proposed for measuring the conversion of 3-hydroxykynurenine to 3-hydroxy-kynurenamine. The detection of 3-hydroxy-kynurenamine would likely require a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

AADC enzyme source (e.g., purified recombinant enzyme, cell lysate)

-

3-Hydroxykynurenine solution (substrate)

-

Pyridoxal-5'-phosphate (PLP) solution (cofactor)

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.2

-

Stop Solution: Acetonitrile or other suitable organic solvent

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PLP solution, and the AADC enzyme source. Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate Reaction: Add the 3-hydroxykynurenine solution to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Stop Reaction: Terminate the reaction by adding a volume of ice-cold acetonitrile.

-

Sample Preparation for LC-MS/MS: Centrifuge the mixture to pellet precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.

-

Detection and Quantification: Monitor for the specific mass transition of 3-hydroxy-kynurenamine. Quantify the product by comparing to a standard curve of synthetic 3-hydroxy-kynurenamine.

Conclusion

The enzymatic conversion of L-kynurenine to 3-hydroxy-kynurenamine is an emerging area of interest within the broader kynurenine pathway. While the initial hydroxylation step catalyzed by KMO is well-characterized, the subsequent decarboxylation to 3-hydroxy-kynurenamine remains a putative pathway likely involving Aromatic L-amino acid Decarboxylase. Further research is required to definitively identify the decarboxylating enzyme and characterize its kinetics with 3-hydroxykynurenine. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to investigate this pathway, which may hold significant therapeutic potential in immunology and neuroscience.

References

- 1. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of aromatic L-amino acid decarboxylase in bacillamide C biosynthesis by Bacillus atrophaeus C89 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-Kynurenamine (3-OH-KYA): Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-kynurenamine (3-OH-KYA) is a biogenic amine and a metabolite of the essential amino acid tryptophan, produced via a lateral branch of the kynurenine (B1673888) pathway.[1][2] Emerging research has identified 3-OH-KYA as a potent immunomodulatory molecule with significant anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 3-OH-KYA. It includes detailed summaries of its synthesis and analytical quantification, its role in key signaling pathways, and experimental workflows for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, neuroscience, and drug development.

Chemical Structure and Properties

3-OH-KYA, with the IUPAC name 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one, is a small molecule with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[1] Its structure features a substituted benzene (B151609) ring with hydroxyl and amino groups, attached to an aminopropanone chain.

Physicochemical Properties

A summary of the key physicochemical properties of 3-OH-KYA and the closely related metabolite 3-hydroxy-kynurenine (3-OH-Kyn) is presented in Table 1. While specific experimental data for 3-OH-KYA is limited, data for 3-OH-Kyn provides valuable context due to their structural similarity.

Table 1: Physicochemical Properties of 3-Hydroxy-Kynurenamine and Related Compounds

| Property | 3-Hydroxy-kynurenamine (3-OH-KYA) | 3-Hydroxy-DL-kynurenine (3-OH-DL-Kyn) |

| IUPAC Name | 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one | (±)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |

| Molecular Formula | C₉H₁₂N₂O₂ | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 180.20 g/mol | 224.21 g/mol [4] |

| CAS Number | 99362-47-7 | 484-78-6[4] |

| Appearance | Crystalline solid (as dihydroiodide or dihydrobromide salt)[2] | Solid[4] |

| Solubility | Data not readily available. The dihydroiodide and dihydrobromide salts are synthesized and used in experiments, suggesting aqueous solubility.[2] | Soluble in 1M HCl (49.00-51.00 mg/mL)[5] |

| Melting Point | Data not readily available | 217 °C[4] |

| ¹H-NMR (400 MHz, d6-DMSO) δ (ppm) | 3.2 (m, 2H), 3.29 (t, J = 6.4 Hz, 2H), 4.59 (BS, 2H), 6.49 (pt, J = 8.05 Hz, J = 7.73 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H)[2] | 3.70 (100.00), 7.02 (67.61), 7.03 (61.93), 3.69 (91.62), 4.12 (43.47), 7.42 (59.94), 6.70 (46.59), 6.68 (77.13), 4.14 (31.39), 7.44 (56.82), 6.67 (44.32), 4.13 (88.64) (600 MHz, 5%_DMSO, pH 7.00)[4] |

Biological Activities and Signaling Pathways

3-OH-KYA has been identified as a significant immunomodulatory molecule. Its primary characterized mechanism of action involves the inhibition of the IFN-γ mediated STAT1/NF-κB signaling pathway in dendritic cells (DCs).[2][3][6] This inhibitory action leads to a reduction in the secretion of pro-inflammatory cytokines and chemokines, including TNF, IL-6, and IL-12p70.[2][3]

Kynurenine Pathway

3-OH-KYA is a product of the kynurenine pathway, the main route of tryptophan catabolism. The formation of 3-OH-KYA occurs via a lateral branch from its precursor, 3-hydroxy-kynurenine.[2]

Caption: Simplified Kynurenine Pathway to this compound.

IFN-γ/STAT1/NF-κB Signaling Pathway Inhibition

In dendritic cells, interferon-gamma (IFN-γ) stimulation typically leads to the activation of the JAK-STAT pathway, resulting in the phosphorylation of STAT1. Phosphorylated STAT1 (pSTAT1) then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. IFN-γ can also activate the NF-κB pathway. 3-OH-KYA has been shown to downregulate the expression of pSTAT1 and inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[2][7]

Caption: 3-OH-KYA Inhibition of IFN-γ Signaling.

Experimental Protocols

Synthesis of 3-OH-KYA Dihydroiodide/Dihydrobromide

-

Starting Material: 2-nitro-3-methoxybenzaldehyde.

-

Intermediate Formation: Conversion to 2-(3-(2-amino-3-methoxyphenyl)-3-oxopropyl) isoindoline-1,3-dione.

-

Demethylation and Reduction: Reaction with hydroiodic acid (HI) in the presence of phosphorus under reflux in acetic anhydride (B1165640) to remove the methyl group and reduce the nitro group.

Note: This is a summary and not a complete protocol. Researchers should refer to the original literature and exercise appropriate safety precautions when attempting chemical syntheses.

Quantification of 3-OH-KYA

Biological samples (e.g., plasma, cell culture supernatants) are typically deproteinized prior to analysis. A common method is precipitation with an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.

Due to the lack of a strong chromophore, 3-OH-KYA can be derivatized to enhance its detection by UV or fluorescence detectors. A general protocol for the derivatization of biogenic amines with dansyl chloride is as follows:

-

Adjust the pH of the sample extract to alkaline (pH 9.5-10.5) using a saturated sodium bicarbonate solution.

-

Add a solution of dansyl chloride in acetone (B3395972).

-

Incubate the mixture at 60°C for 45 minutes in the dark.

-

Quench the reaction by adding a proline solution to react with excess dansyl chloride.

-

Evaporate the acetone under a stream of nitrogen.

-

Extract the dansylated amines with an organic solvent (e.g., toluene (B28343) or ethyl acetate).

-

Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.

High-performance liquid chromatography (HPLC) with UV or fluorescence detection, or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the preferred methods for the quantification of 3-OH-KYA.[2]

Table 2: Exemplar Chromatographic and Mass Spectrometric Parameters

| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |

| Column | Reversed-phase C18 | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile and water | Gradient of acetonitrile and water with 0.1% formic acid |

| Detection | Fluorescence (Excitation: ~340 nm, Emission: ~525 nm for dansylated amines) | Multiple Reaction Monitoring (MRM) mode |

| Ionization (MS) | N/A | Electrospray Ionization (ESI), positive mode |

| Precursor Ion (m/z) | N/A | 181.1 (for [M+H]⁺ of 3-OH-KYA) |

| Product Ions (m/z) | N/A | Specific fragment ions for 3-OH-KYA need to be determined experimentally. |

Experimental Workflows

In Vitro Assessment of Immunomodulatory Activity

The following workflow can be used to assess the effect of 3-OH-KYA on dendritic cell activation.

Caption: Workflow for in vitro DC immunomodulation assay.

In Vivo Psoriasis Model

The therapeutic potential of 3-OH-KYA in inflammatory skin conditions can be evaluated using an imiquimod-induced psoriasis mouse model.[2][8][9][10]

Table 3: Protocol for Imiquimod-Induced Psoriasis Mouse Model

| Step | Procedure |

| 1. Animal Model | Female C57BL/6 mice are commonly used. |

| 2. Induction of Psoriasis | A daily topical application of imiquimod (B1671794) cream (5%) is administered to the shaved back skin of the mice for a specified number of days (e.g., 5-7 days). |

| 3. Treatment | 3-OH-KYA is administered systemically (e.g., intraperitoneal injection) daily during the induction period. A vehicle control group is also included. |

| 4. Evaluation | Disease severity is assessed daily by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI). At the end of the experiment, skin biopsies are collected for histological analysis (e.g., H&E staining for epidermal thickness) and analysis of inflammatory markers (e.g., cytokine levels by qPCR or ELISA). |

Quantitative Data

While specific IC₅₀ values for this compound are not widely reported, data for the related compound 3-hydroxy-DL-kynurenine are available and provide context for its biological activity.

Table 4: In Vitro and In Vivo Activity of 3-Hydroxy-DL-kynurenine

| Assay | Target/Model | Result | Reference |

| Aldehyde Dehydrogenase Inhibition | Yeast | 97% inhibition at 100 µM | [1] |

| Aldehyde Dehydrogenase Inhibition | Rat Liver | 69% inhibition at 100 µM | [1] |

| CD4+ T-cell Proliferation | CD3/CD28 bead-stimulated human CD4+ T cells | IC₅₀ = 70 µM | [1] |

| Graft Survival | BALB/c (H2d) mice | Significant prolongation of graft survival at 560 mg/kg (i.p.) | [1] |

Pharmacokinetic (ADME) data for this compound is not extensively available in the public domain. The in vivo studies by Clement et al. (2021) using intraperitoneal injections in mice suggest systemic availability.[2]

Conclusion

3-Hydroxy-kynurenamine is a promising endogenous metabolite with potent immunomodulatory properties. Its ability to suppress inflammatory signaling pathways highlights its potential as a therapeutic agent for inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of 3-OH-KYA, summarizing its chemical characteristics, biological functions, and the experimental approaches used for its investigation. Further research is warranted to fully elucidate its pharmacokinetic profile, explore its full therapeutic potential, and to develop detailed and optimized protocols for its synthesis and analysis.

References

- 1. 3-Hydroxykynurenine | TargetMol [targetmol.com]

- 2. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxykynurenine | C10H12N2O4 | CID 89 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine. [vivo.weill.cornell.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. real.mtak.hu [real.mtak.hu]

- 10. Experimental research in topical psoriasis therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Physiological Landscape of 3-Hydroxykynurenine: A Technical Guide for Researchers

An in-depth exploration of the physiological concentrations, analytical methodologies, and signaling pathways of 3-hydroxykynurenine, a critical metabolite in the kynurenine (B1673888) pathway.

Introduction

This technical guide provides a comprehensive overview of 3-hydroxykynurenine (3-HK), a pivotal metabolite of the tryptophan degradation cascade known as the kynurenine pathway. While occasionally referred to by other names, such as 3-OH-Kynurenamine in some contexts, the vast body of scientific literature recognizes this molecule as 3-hydroxykynurenine. It is an intermediate in the conversion of tryptophan to vital molecules like NAD+ and is also implicated in a range of physiological and pathological processes, including neuroinflammation and oxidative stress.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering a detailed summary of its physiological concentrations, the analytical techniques for its quantification, and its role in cellular signaling.

Physiological Concentrations of 3-Hydroxykynurenine

The concentration of 3-hydroxykynurenine in biological fluids and tissues is a critical parameter in studies investigating the kynurenine pathway's role in health and disease. Below is a summary of reported physiological concentrations in various matrices.

| Biological Matrix | Species | Concentration | Notes | Reference |

| Plasma | Human | < 0.13 µmol/L | Reference interval for 120 healthy adults. | [3] |

| Serum | Human | 17.6 ng/mL (median) | In pre-dialysis blood samples. | [4] |

| Serum | Human | 7.4 ng/mL (median) | In post-dialysis blood samples. | [4] |

| Brain (Cortex) | Human | Increased in hepatic encephalopathy | Substantially increased above control values. | [5] |

| Brain | Rat | Elevated in chronic renal insufficiency | Measured in various brain regions including cerebellum, midbrain, cortex, striatum, and medulla. | [6] |

| Cerebrospinal Fluid (CSF) | Human | Not significantly different between Huntington's disease patients and controls | [7] |

Experimental Protocols for 3-Hydroxykynurenine Quantification

Accurate measurement of 3-hydroxykynurenine is crucial for understanding its physiological and pathological roles. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

1. Automated On-Line Solid-Phase Extraction HPLC-Tandem Mass Spectrometry (XLC-MS/MS) for Plasma 3-HK Analysis [3]

-

Sample Preparation: 50 µL of plasma equivalent is subjected to automated on-line solid-phase extraction using strong cation exchange (propylsulphonic) cartridges.

-

Chromatographic Separation: The analyte and its deuterated analogue are separated using C18 reversed-phase chromatography.

-

Mass Spectrometric Detection: Detection is performed in the multiple reaction-monitoring mode with a quadrupole tandem mass spectrometer using positive electrospray ionization.

-

Run Time: The total run time, including sample clean-up, is 8 minutes.

-

Validation: The method demonstrates excellent linearity (R > 0.99) in the calibration range of 0.023-45 µmol/L. The detection limit for 3-hydroxykynurenine is 5 nmol/L. Intra- and inter-assay analytical variations are less than 9%.

2. Tandem Mass Spectrometry for Serum 3-HK Analysis [4]

-

Sample Preparation: The method involves protein precipitation and evaporation steps.

-

Chromatographic Separation: Samples are separated using a Phenomenex Luna C18 reversed-phase column.

-

Mass Spectrometric Detection: The kynurenine pathway metabolites are detected by tandem mass spectrometry. The Q1–Q3 ion transition for 3-hydroxykynurenine is 225.1/110.0.

-

Run Time: The total run time is 5 minutes.

-

Validation: The method is linear in the concentration range of 0.98–250 ng/mL for 3-hydroxykynurenine. The imprecision is less than 12%.

3. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Brain and Plasma 3-HK Analysis [5]

-

Sample Preparation: An extraction procedure using strong cation-exchange columns is employed.

-

Chromatographic Separation: Reversed-phase HPLC is used for separation.

-

Detection: Electrochemical detection is utilized for quantification.

Signaling Pathways and Experimental Workflows

The Kynurenine Pathway

3-Hydroxykynurenine is a key intermediate in the kynurenine pathway, the primary route of tryptophan metabolism. This pathway is initiated by the conversion of tryptophan to N-formyl-L-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). N-formyl-L-kynurenine is then converted to L-kynurenine. Kynurenine is at a critical branch point and can be metabolized via three different enzymes: kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), kynureninase (KYNU) to form anthranilic acid, or kynurenine 3-monooxygenase (KMO) to produce 3-hydroxykynurenine. 3-HK itself can be further metabolized to xanthurenic acid by KATs or to 3-hydroxyanthranilic acid by kynureninase. 3-hydroxyanthranilic acid is a precursor for the neurotoxin quinolinic acid.

Figure 1: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental Workflow for 3-HK Quantification

The following diagram illustrates a typical workflow for the analysis of 3-hydroxykynurenine in biological samples using LC-MS/MS.

Figure 2: A typical experimental workflow for 3-HK analysis.

3-Hydroxykynurenine is a metabolite of significant interest due to its dual role as a necessary intermediate in the kynurenine pathway and its potential involvement in pathological processes. The ability to accurately measure its physiological concentrations is paramount for advancing research in neurodegenerative diseases, inflammatory disorders, and other conditions where the kynurenine pathway is implicated. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies in this field. As our understanding of the kynurenine pathway deepens, the precise role of 3-hydroxykynurenine in health and disease will undoubtedly become clearer, potentially paving the way for novel therapeutic interventions.

References

- 1. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM D-KYNURENINE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gettested.us [gettested.us]

- 3. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Hydroxykynurénine — Wikipédia [fr.wikipedia.org]

- 7. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Hydroxykynurenamine in the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxykynurenamine (3-OH-KYA), a lesser-studied metabolite of the kynurenine (B1673888) pathway, is emerging as a molecule of significant interest due to its dual-faceted role in cellular homeostasis and pathology. This technical guide provides a comprehensive overview of 3-OH-KYA, from its metabolic origins to its complex biological functions. Particular emphasis is placed on its paradoxical nature as both a pro-oxidant and an antioxidant, its involvement in signaling pathways, and its implications in a range of diseases, particularly neurodegenerative disorders. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a critical resource for researchers and professionals in drug development.

Introduction

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in mammals, accounting for over 95% of its catabolism.[1] This intricate pathway generates a host of neuroactive and immunomodulatory metabolites. Among these is 3-hydroxykynurenamine (3-OH-KYA), a biogenic amine whose biological significance is increasingly being recognized.[2] Historically overshadowed by other kynurenine metabolites like quinolinic acid and kynurenic acid, 3-OH-KYA is now understood to be a potent modulator of cellular redox status and a key player in the pathophysiology of various diseases.[3][4] Its ability to readily cross the blood-brain barrier further underscores its potential impact on central nervous system (CNS) function and disease. This guide aims to provide a detailed technical examination of 3-OH-KYA's role within the kynurenine pathway.

Metabolism of 3-Hydroxykynurenamine

Synthesis

3-OH-KYA is synthesized from L-tryptophan through a series of enzymatic steps. The initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine, catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3] N-formylkynurenine is then rapidly converted to L-kynurenine. L-kynurenine stands at a critical juncture in the pathway. It can be metabolized down several branches, one of which is initiated by the enzyme kynurenine 3-monooxygenase (KMO). KMO, an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane, hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[3][5] The subsequent decarboxylation of 3-HK yields 3-hydroxykynurenamine.

Degradation

The primary route of 3-OH-KYA degradation is its conversion to 3-hydroxyanthranilic acid (3-HAA) by the enzyme kynureninase (KYNU), a pyridoxal-5'-phosphate (PLP) dependent hydrolase.[3][6] 3-HAA is then further metabolized down the pathway to eventually produce quinolinic acid and NAD+.

Quantitative Data

The concentration of 3-OH-KYA in biological fluids is a critical parameter in understanding its physiological and pathological roles. Below are tables summarizing reported concentrations in human plasma and cerebrospinal fluid (CSF), as well as the kinetic parameters of the key enzymes involved in its metabolism.

Table 1: Concentrations of 3-Hydroxykynurenamine in Human Biological Fluids

| Biological Fluid | Condition | Concentration (Mean ± SD or Range) | Reference |

| Plasma | Healthy Adults | 24 ± 7 nM | [7] |

| Plasma | Healthy Males (Young) | Higher than young women and old men | [8] |

| Plasma | Healthy Females (Old) | Higher than young women and old men | [8] |

| Plasma | Alzheimer's Disease | Markedly increased vs. controls (p < 0.0001) | [9] |

| Cerebrospinal Fluid (CSF) | Healthy Adults | 5 ± 4 nM | [7] |

| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | Lower than controls (SMD = -0.21) | [7][10] |

| Cerebrospinal Fluid (CSF) | Huntington's Disease | No significant difference vs. controls | [11] |

Table 2: Enzyme Kinetic Parameters for 3-Hydroxykynurenine Metabolism

| Enzyme | Substrate | K_m_ | V_max_ / Specific Activity | Organism/Source | Reference |

| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | 7 µM | Not specified | Human (recombinant) | [11] |

| Kynurenine 3-Monooxygenase (KMO) | NADPH | 0.13 µM | Not specified | Human (recombinant) | [11] |

| Kynureninase (KYNU) | 3-Hydroxy-DL-kynurenine | 28.3 ± 1.9 µM | 1.75 µmol min⁻¹ mg⁻¹ | Human (recombinant) | [6][12] |

Biological Functions and Signaling Pathways

3-OH-KYA exhibits a complex and often contradictory range of biological activities, primarily centered around its redox properties. It can act as both a pro-oxidant, inducing cellular damage, and an antioxidant, protecting against oxidative stress.

Pro-oxidant Effects and Induction of Oxidative Stress

At elevated concentrations, 3-OH-KYA is a potent pro-oxidant, capable of generating reactive oxygen species (ROS) and inducing oxidative stress.[4] This is a key mechanism underlying its neurotoxic effects.

One of the primary mechanisms of 3-OH-KYA-induced ROS production is through the activation of NADPH oxidase.[13][14] 3-OH-KYA promotes the translocation and membrane assembly of NADPH oxidase subunits, leading to increased superoxide (B77818) anion generation.[13][15] This surge in ROS can lead to a cascade of damaging cellular events, including:

-

Mitochondrial Dysfunction: 3-OH-KYA-induced oxidative stress can lead to the collapse of the mitochondrial membrane potential, opening of the mitochondrial permeability transition pore (mPTP), and the release of cytochrome c into the cytosol.[16][17]

-

TCA Cycle Disruption: 3-OH-KYA has been shown to inhibit the activity of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle that is particularly sensitive to oxidative damage.[18] This disrupts cellular energy metabolism.

-

Apoptosis: The culmination of these events is the activation of caspase cascades and the induction of apoptosis, or programmed cell death.[16][19]

Caption: 3-OH-KYA-Induced Oxidative Stress and Apoptosis.

Antioxidant Effects and the Keap1-Nrf2 Pathway

Paradoxically, under certain conditions, 3-OH-KYA can also exert antioxidant effects. This duality is likely dependent on its concentration and the cellular redox environment. The antioxidant properties of 3-OH-KYA are linked to its ability to modulate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[20][21]

Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its ubiquitination and proteasomal degradation.[9] Oxidative or electrophilic stress, potentially induced by low levels of 3-OH-KYA, can lead to the modification of cysteine residues on Keap1. This conformational change disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[9][22] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[20]

Caption: 3-OH-KYA and the Keap1-Nrf2 Antioxidant Pathway.

Experimental Protocols

Quantification of 3-Hydroxykynurenamine in Plasma/CSF by LC-MS/MS

This protocol is a synthesized methodology based on established and validated methods for the quantification of kynurenine pathway metabolites.[23]

5.1.1. Materials and Reagents

-

3-Hydroxykynurenamine standard

-

Internal Standard (IS) (e.g., deuterated 3-OH-KYA)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Plasma or CSF samples

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

5.1.2. Sample Preparation

-

Thaw plasma/CSF samples on ice.

-

To 100 µL of sample, add 10 µL of the internal standard working solution. Vortex briefly.

-

Add 300 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to separate 3-OH-KYA from other metabolites (e.g., start with 5% B, ramp to 95% B).

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for 3-OH-KYA and its internal standard.

-

5.1.4. Data Analysis

-

Quantify 3-OH-KYA concentrations by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Caption: Workflow for 3-OH-KYA Quantification by LC-MS/MS.

Measurement of Intracellular ROS Production

This protocol describes a common method using a fluorescent probe to measure intracellular ROS levels upon treatment with 3-OH-KYA.

5.2.1. Materials and Reagents

-

Cell line of interest (e.g., neuronal cells, endothelial cells)

-

Cell culture medium and supplements

-

3-Hydroxykynurenamine

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

5.2.2. Experimental Procedure

-

Seed cells in a suitable format (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry) and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Treat the cells with varying concentrations of 3-OH-KYA in culture medium. Include a vehicle control and a positive control (e.g., H₂O₂).

-

Incubate for the desired time period (e.g., 1-24 hours).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader. For flow cytometry, harvest the cells and analyze the fluorescence of individual cells.

5.2.3. Data Analysis

-

Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.

Conclusion and Future Directions

3-Hydroxykynurenamine is a multifaceted metabolite of the kynurenine pathway with significant implications for cellular health and disease. Its dual capacity to act as both a pro-oxidant and an antioxidant highlights the complexity of its biological roles and suggests that its effects are highly context-dependent. The elucidation of its involvement in key signaling pathways, such as NADPH oxidase-mediated ROS production and the Keap1-Nrf2 antioxidant response, opens new avenues for therapeutic intervention.

For researchers and drug development professionals, a deeper understanding of 3-OH-KYA's metabolism and mechanisms of action is paramount. Future research should focus on:

-

Refining the concentration-dependent effects of 3-OH-KYA in different cell types and disease models.

-

Identifying the full spectrum of its molecular targets and interacting partners.

-

Developing selective modulators of 3-OH-KYA metabolism to therapeutically harness its beneficial effects while mitigating its detrimental properties.

This technical guide provides a solid foundation for these future endeavors, offering a centralized resource of quantitative data, experimental methodologies, and pathway visualizations to accelerate research and development in this exciting field.

References

- 1. liu.diva-portal.org [liu.diva-portal.org]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 6. Crystal structure of Homo sapiens kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]

- 11. Kynurenine pathway metabolites in cerebrospinal fluid and blood as potential biomarkers in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-EPMC2531291 - Crystal structure of Homo sapiens kynureninase. - OmicsDI [omicsdi.org]

- 13. Activation of NAD(P)H oxidase by tryptophan-derived 3-hydroxykynurenine accelerates endothelial apoptosis and dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Mitogen-activated protein kinase/extracellular signal-regulated kinase attenuates 3-hydroxykynurenine-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

- 19. The protective role of HSP90 against 3-hydroxykynurenine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 21. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 22. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of 3-Hydroxykynurenamine: A Technical Guide to its Antioxidant and Pro-oxidant Effects

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Dual Redox Properties of 3-Hydroxykynurenamine

[City, State, December 12, 2025] – 3-Hydroxykynurenamine (3-OH-KA), a metabolite of the kynurenine (B1673888) pathway, presents a fascinating duality in its biological activity, acting as both a protector against and a promoter of oxidative stress. This technical guide provides a comprehensive overview of the antioxidant and pro-oxidant effects of 3-OH-KA, detailing the underlying mechanisms, experimental evidence, and relevant signaling pathways. This document is intended to serve as a critical resource for researchers in neurodegenerative diseases, oncology, and inflammatory disorders, as well as for professionals in drug development exploring the therapeutic potential of modulating the kynurenine pathway.

The Bivalent Nature of 3-Hydroxykynurenamine

3-OH-KA, also known as 3-hydroxykynurenine (3-HK), is a complex molecule whose redox activity is highly dependent on its concentration, the cellular microenvironment, and the presence of transition metal ions.[1][2][3] At low concentrations, it can exhibit pro-oxidant effects, contributing to cellular damage, while at higher concentrations, it can act as an antioxidant, scavenging free radicals.[2][4] This paradoxical behavior underscores the importance of a nuanced understanding of its biochemistry for therapeutic applications.

Pro-oxidant Activity: A Catalyst for Oxidative Damage

The pro-oxidant effects of 3-OH-KA are primarily attributed to its ability to undergo autoxidation and redox cycling, particularly in the presence of transition metal ions like copper (Cu²⁺) and iron (Fe³⁺).[5][6] This process generates reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[3][6]

Mechanism of Pro-oxidant Action:

-

Redox Cycling with Metal Ions: 3-OH-KA can reduce metal ions (e.g., Cu²⁺ to Cu⁺). The reduced metal ion can then react with molecular oxygen to produce a superoxide radical. This process can be repeated, creating a catalytic cycle of ROS generation.[5]

-